1-(3-Ethoxyphenyl)pent-4-en-1-ol
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Overview
Description
1-(3-Ethoxyphenyl)pent-4-en-1-ol is an organic compound with the molecular formula C13H18O2 It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a pent-4-en-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethoxyphenyl)pent-4-en-1-ol can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where 3-ethoxyphenol is reacted with 4-penten-1-ol in the presence of a strong base such as potassium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. Microwave-assisted synthesis has also been explored to accelerate the reaction rate and improve product purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is gaining traction in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethoxyphenyl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The double bond in the pent-4-en-1-ol chain can be reduced to form the corresponding saturated alcohol using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions:
Oxidation: PCC, potassium permanganate, and chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) and alkyl halides or tosylates.
Major Products:
Oxidation: Formation of 1-(3-ethoxyphenyl)pent-4-en-1-one or 1-(3-ethoxyphenyl)pent-4-en-1-al.
Reduction: Formation of 1-(3-ethoxyphenyl)pentan-1-ol.
Substitution: Formation of various substituted phenylpentanols depending on the nucleophile used.
Scientific Research Applications
1-(3-Ethoxyphenyl)pent-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, fragrances, and as a building block for polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxyphenyl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s anti-inflammatory effects could be related to its interaction with inflammatory mediators and signaling pathways, such as the inhibition of cyclooxygenase (COX) enzymes.
Comparison with Similar Compounds
1-(3-Ethoxyphenyl)pent-4-en-1-ol can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)pent-4-en-1-ol: Similar structure but with a methoxy group instead of an ethoxy group. It may exhibit different reactivity and biological activities.
1-(3-Ethoxyphenyl)but-3-en-1-ol: Similar structure but with a shorter carbon chain. This difference can affect its physical properties and reactivity.
1-(4-Ethoxyphenyl)pent-4-en-1-ol: Similar structure but with the ethoxy group in the para position. This positional change can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(3-Ethoxyphenyl)pent-4-en-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C13H18O2, with a molecular weight of 210.28 g/mol. The compound features a pentenol structure with an ethoxy group attached to the phenyl ring, contributing to its unique biological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, thereby promoting cell death in malignant cells .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspases |
LNCaP (Prostate Cancer) | 20 | Cell cycle arrest and apoptosis |
A549 (Lung Cancer) | 25 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potential as an antimicrobial agent .
Table 2: Antimicrobial Activity Data
Bacterial Strain | MIC (µg/mL) | Effectiveness |
---|---|---|
Staphylococcus aureus | 32 | Moderate |
Escherichia coli | 64 | Weak |
Pseudomonas aeruginosa | 128 | Minimal |
Anti-inflammatory Effects
The compound also possesses anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a role in modulating inflammatory responses .
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Apoptosis Induction: The activation of caspase pathways leads to programmed cell death in cancer cells.
- Cytokine Inhibition: The compound reduces the levels of pro-inflammatory cytokines, thereby mitigating inflammation.
- Cell Cycle Arrest: It disrupts the cell cycle progression in cancer cells, leading to growth inhibition.
Case Studies
A notable case study involved the administration of this compound in a mouse model for breast cancer. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(3-ethoxyphenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C13H18O2/c1-3-5-9-13(14)11-7-6-8-12(10-11)15-4-2/h3,6-8,10,13-14H,1,4-5,9H2,2H3 |
InChI Key |
YOFKITGOHGGCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(CCC=C)O |
Origin of Product |
United States |
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